Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride
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Description
This compound is a derivative of bicyclo[3.1.1]heptane, which is a type of organic compound known as a bridged bicyclic compound. It has two cyclopropane rings sharing two carbon atoms . The presence of an amino group (-NH2) and a carboxylate ester group (-COOEt) suggests that this compound could exhibit properties common to amines and esters.
Molecular Structure Analysis
The bicyclic structure of this compound likely imparts a degree of rigidity to the molecule, which could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, amines are generally basic and can participate in acid-base reactions. Ester groups can undergo hydrolysis in the presence of acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of polar functional groups like the amino and ester groups in this compound could make it more soluble in polar solvents .Future Directions
properties
IUPAC Name |
ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-4-15-11(14)8-5-7-6-9(10(8)13)12(7,2)3;/h7-10H,4-6,13H2,1-3H3;1H/t7-,8-,9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRBAXUPWEUQB-AQZMEQOXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(C1N)C2(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2C[C@@H]([C@H]1N)C2(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1027343-58-3 |
Source
|
Record name | Bicyclo[3.1.1]heptane-3-carboxylic acid, 2-amino-6,6-dimethyl-, ethyl ester, hydrochloride (1:1), (1R,2R,3S,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027343-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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